![molecular formula C9H8N2O2 B3385869 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 672957-99-2](/img/structure/B3385869.png)
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
Overview
Description
“1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid” is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Chemical Reactions Analysis
Benzimidazole is a base and can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Scientific Research Applications
Anticancer Applications
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid derivatives, generated through Knoevenagel condensation reactions, have shown remarkable anticancer activity by targeting various cancer-related proteins and DNA. These compounds exhibit nanomolar to micromolar ranges of activity, emphasizing the significance of this chemical transformation in drug discovery for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Antioxidant and Anti-inflammatory Applications
Research into benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents. This work demonstrates the synthetic utility of this compound in creating novel compounds with significant biological activities, showcasing the broad applicability of this molecule in developing therapeutic agents (Raut et al., 2020).
Medicinal Perspectives of Benzimidazole Derivatives
The versatility of benzimidazole derivatives, including those synthesized from this compound, in medicinal chemistry is well-documented. These derivatives have found applications across a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-cancer effects, highlighting the importance of this scaffold in drug development (Vasuki et al., 2021).
Synthetic Utilities
The synthetic methodologies involving this compound provide a rich source of benzimidazole derivatives with varied biological activities. This research underscores the utility of such compounds in generating diverse chemical libraries for drug discovery and development (Ibrahim, 2011).
Future Directions
Mechanism of Action
Target of Action
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid, also known as 3-methylbenzimidazole-4-carboxylic acid, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been found to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been found to interact with various targets, affecting multiple biochemical pathways .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities .
properties
IUPAC Name |
3-methylbenzimidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXGKIPZPNWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262373 | |
Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
672957-99-2 | |
Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672957-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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